An In-depth Technical Guide to 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS: 2033-47-8)
An In-depth Technical Guide to 5-Iodo-4,6-dimethylpyrimidin-2-amine (CAS: 2033-47-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-4,6-dimethylpyrimidin-2-amine is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a common scaffold in numerous biologically active molecules. The presence of an iodine atom at the 5-position provides a reactive handle for the facile introduction of various functional groups through cross-coupling reactions, making it an important intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in the development of novel therapeutic agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Iodo-4,6-dimethylpyrimidin-2-amine is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 2033-47-8 | [1] |
| Molecular Formula | C₆H₈IN₃ | [1] |
| Molecular Weight | 249.05 g/mol | [1] |
| Melting Point | 176-178 °C | [2] |
| Boiling Point (Predicted) | 372.0 ± 34.0 °C | [2] |
| Synonyms | 2-Amino-5-iodo-4,6-dimethylpyrimidine, 5-Iodo-4,6-dimethyl-2-pyrimidinamine | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area. Light sensitive. | [2] |
| Purity | Typically >95% | [1] |
Computed Properties
Computational modeling provides further insights into the molecular characteristics of 5-Iodo-4,6-dimethylpyrimidin-2-amine.
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [1] |
| LogP | 1.28024 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis
The primary synthetic route to 5-Iodo-4,6-dimethylpyrimidin-2-amine involves the direct iodination of its precursor, 2-amino-4,6-dimethylpyrimidine. A common and effective method utilizes N-iodosuccinimide (NIS) as the iodinating agent.
Experimental Protocol: Iodination of 2-amino-4,6-dimethylpyrimidine
This protocol is based on a general procedure for the iodination of aminopyrimidines.[3]
Materials:
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2-amino-4,6-dimethylpyrimidine
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N-Iodosuccinimide (NIS)
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Dry Acetonitrile (CH₃CN)
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Ethyl acetate (EtOAc)
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5% Sodium bisulfite (NaHSO₃) solution
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Saturated Sodium bicarbonate (NaHCO₃) solution
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Water (H₂O)
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Anhydrous Sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas
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Standard laboratory glassware and magnetic stirrer
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in dry acetonitrile in a round-bottom flask.
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Add N-iodosuccinimide (1.5 eq) to the solution at room temperature.
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Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-Iodo-4,6-dimethylpyrimidin-2-amine as a solid.
Reactivity and Applications in Drug Discovery
The iodo-substituent at the 5-position of the pyrimidine ring makes 5-Iodo-4,6-dimethylpyrimidin-2-amine a versatile intermediate for carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex drug molecules. The most prominent applications involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl moieties, respectively, at the C5 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of 5-Iodo-4,6-dimethylpyrimidin-2-amine, this reaction enables the synthesis of 5-aryl- or 5-heteroaryl-4,6-dimethylpyrimidin-2-amines. These structures are prevalent in a variety of kinase inhibitors and other therapeutic agents.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Utilizing 5-Iodo-4,6-dimethylpyrimidin-2-amine in this reaction allows for the synthesis of 5-alkynyl-substituted pyrimidines. These alkynyl-pyrimidines can serve as key intermediates for the construction of more complex heterocyclic systems or as final products with potential biological activity.
Application in the Synthesis of Biologically Active Molecules
While specific drug candidates synthesized directly from 5-Iodo-4,6-dimethylpyrimidin-2-amine are not extensively documented in publicly available literature, its structural motif is a key component of molecules targeting various biological pathways. For instance, substituted aminopyrimidines are known to act as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.
Pyrimidine Derivatives as Kinase Inhibitors
Many pyrimidine-based drugs exert their therapeutic effects by inhibiting protein kinases. These enzymes play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival.[4] For example, inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) often feature a pyrimidine scaffold.[4] The general mechanism involves the pyrimidine core acting as a hinge-binding motif in the ATP-binding pocket of the kinase, leading to the inhibition of its catalytic activity.
Safety Information
5-Iodo-4,6-dimethylpyrimidin-2-amine should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Users should consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
5-Iodo-4,6-dimethylpyrimidin-2-amine is a key synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the reactivity of the iodo-substituent in cross-coupling reactions make it an attractive starting material for the creation of diverse libraries of pyrimidine-based compounds. As the demand for novel therapeutics, particularly in oncology, continues to grow, the utility of versatile building blocks like 5-Iodo-4,6-dimethylpyrimidin-2-amine in the design and synthesis of next-generation medicines is poised to expand.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
